molecular formula C17H10ClN3O3S2 B11305588 6-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11305588
M. Wt: 403.9 g/mol
InChI Key: KBWPTHDZTMAKCJ-UHFFFAOYSA-N
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Description

6-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is usually formed by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the chromene core with the thiadiazole ring and the thiophene moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the chromene core or the thiadiazole ring using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the chromene core can be substituted with various nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, triethylamine, DMF (dimethylformamide).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It has potential as an anti-inflammatory, anti-cancer, and antimicrobial agent due to its unique structure and functional groups.

    Material Science: The compound can be used in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It can serve as a probe to study various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The thiadiazole ring and the chromene core are known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is the combination of these three moieties in a single molecule, providing a unique set of chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C17H10ClN3O3S2

Molecular Weight

403.9 g/mol

IUPAC Name

6-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C17H10ClN3O3S2/c1-8-2-5-14(25-8)15-19-17(26-21-15)20-16(23)13-7-11(22)10-6-9(18)3-4-12(10)24-13/h2-7H,1H3,(H,19,20,21,23)

InChI Key

KBWPTHDZTMAKCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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